Cas no 2191214-26-1 (1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide)

1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
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- 1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide
- AKOS032787370
- F6577-3399
- 2191214-26-1
-
- インチ: 1S/C13H14ClN3O4S/c1-20-12-11(7-15-13(16-12)21-2)17-22(18,19)8-9-4-3-5-10(14)6-9/h3-7,17H,8H2,1-2H3
- InChIKey: VVFCQCUYPMQPNV-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1)CS(NC1=CN=C(N=C1OC)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 343.0393548g/mol
- どういたいしつりょう: 343.0393548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 98.8Ų
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6577-3399-40mg |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
2191214-26-1 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6577-3399-10μmol |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
2191214-26-1 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6577-3399-100mg |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
2191214-26-1 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6577-3399-3mg |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
2191214-26-1 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6577-3399-15mg |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
2191214-26-1 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6577-3399-10mg |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
2191214-26-1 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6577-3399-2μmol |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
2191214-26-1 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6577-3399-20μmol |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
2191214-26-1 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6577-3399-4mg |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
2191214-26-1 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6577-3399-5mg |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide |
2191214-26-1 | 5mg |
$69.0 | 2023-09-07 |
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamideに関する追加情報
1-(3-Chlorophenyl)-N-(2,4-Dimethoxypyrimidin-5-yl)Methanesulfonamide: A Comprehensive Overview
1-(3-Chlorophenyl)-N-(2,4-Dimethoxypyrimidin-5-yl)Methanesulfonamide, also known by its CAS number 2191214-26-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methanesulfonamide group with a 3-chlorophenyl moiety and a 2,4-dimethoxypyrimidin-5-yl group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery and chemical synthesis.
The methanesulfonamide group in this compound plays a crucial role in its chemical reactivity and biological activity. Methanesulfonamides are known for their ability to act as leaving groups in substitution reactions, making them valuable intermediates in organic synthesis. The presence of the 3-chlorophenyl group introduces additional electronic and steric effects, which can influence the compound's interactions with biological systems. Furthermore, the 2,4-dimethoxypyrimidin-5-yl group adds complexity to the molecule, potentially enhancing its pharmacokinetic properties such as solubility and bioavailability.
Recent studies have highlighted the potential of 1-(3-Chlorophenyl)-N-(2,4-Dimethoxypyrimidin-5-yl)Methanesulfonamide as a lead compound in the development of novel therapeutic agents. Researchers have explored its activity against various enzymes and receptors, suggesting its potential role in treating conditions such as inflammation, cancer, and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.
In addition to its pharmacological applications, this compound has also been studied for its synthetic utility. The methanesulfonamide group can serve as an intermediate in the synthesis of more complex molecules, enabling chemists to build upon this structure for diverse applications. The combination of functional groups in this molecule makes it a valuable building block for constructing bioactive compounds with tailored properties.
The synthesis of 1-(3-Chlorophenyl)-N-(2,4-Dimethoxypyrimidin-5-yl)Methanesulfonamide involves a series of well-established organic reactions. Typically, the starting material is prepared through nucleophilic substitution or coupling reactions, followed by functionalization to introduce the desired substituents. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly.
In terms of safety and handling, this compound should be treated with care due to its potential reactivity. Proper protective equipment should be used during handling to minimize exposure risks. Storage conditions should also be carefully controlled to ensure stability and prevent degradation.
In conclusion, 1-(3-Chlorophenyl)-N-(2,4-Dimethoxypyrimidin-5-yl)Methanesulfonamide is a multifaceted compound with promising applications in both chemical synthesis and drug discovery. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop novel therapeutic agents or advanced chemical intermediates. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to remain an important focus in scientific research.
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